N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N6O3/c26-19(15-10-17(28-24-15)16-5-2-8-27-16)21-13-4-1-3-12(9-13)14-6-7-18-22-20-11-25(18)23-14/h1-11H,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZQGDIXKVBEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to be useful as anxiolytic or antiepileptic agents, suggesting that they may interact with GABA receptors or voltage-gated sodium channels, which are common targets for these types of drugs.
Mode of Action
Based on its potential use as an anxiolytic or antiepileptic agent, it can be hypothesized that it may enhance the action of inhibitory neurotransmitters, reduce neuronal excitability, or interfere with the propagation of seizure activity in the brain.
Biochemical Pathways
If it acts as an anxiolytic or antiepileptic agent, it may be involved in modulating the GABAergic system or sodium ion channels, which play crucial roles in neuronal signaling.
Result of Action
If it acts as an anxiolytic or antiepileptic agent, it may help to reduce anxiety or prevent seizures by modulating neuronal activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Structural Similarities : Shares the [1,2,4]triazolo[4,3-b]pyridazine core and phenyl linker.
- Key Differences : Replaces the isoxazole-carboxamide and furan groups with a methyl-acetamide substituent.
- Functional Data : Demonstrates Lin28 inhibition at 80 µM concentration via topical delivery (0.75 × PBS, 0.002% DMSO). This suggests comparable solubility to the target compound but distinct biological targeting .
(E)-4b: [1,2,4]Triazolo[4,3-b]pyridazine Derivatives with Pyrazole Substituents
- Structure: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid.
- Physical Properties : Melting point 253–255°C (EtOH/DMF), indicating higher thermal stability than many triazolo-pyridazine derivatives.
- Functional Insights : The carboxylic acid group may enhance ionic interactions in biological systems, contrasting with the target compound’s carboxamide group .
PEF(S)-Binding Sulphonamides and Pyridines
- Structure : Includes sulphonamides and N-{3-[3-(2-alkoxyethoxy)-5-(4-methoxyphenyl)} linked to [1,2,4]triazolo[4,3-b]pyridazine.
- Functional Data : Binds to PEF(S) by displacing fluorescent probe TNS, suggesting a shared mechanism of allosteric modulation. The target compound’s furan and isoxazole groups may confer distinct binding kinetics compared to these alkoxy/methoxyphenyl substituents .
Pyrrolo-Triazine-Isoxazole Hybrid ( Compound)
- Structure: 4-{[5-(Isoxazol-3-ylcarbamoyl)-2-methylphenyl]amino}-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide.
- Molecular Weight : 433.463 g/mol, larger than the target compound’s estimated weight (~400–420 g/mol).
- Functional Relevance : Retains the isoxazole-carboxamide group but replaces the triazolo-pyridazine core with a pyrrolo-triazine system. This structural divergence likely alters electronic properties and target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
